molecular formula C9H13BrN2O B13319696 3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one

Cat. No.: B13319696
M. Wt: 245.12 g/mol
InChI Key: HTGJCVHREVKTPZ-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one is a heterocyclic compound with a molecular formula of C9H13BrN2O It is characterized by the presence of an amino group at the 3rd position, a bromine atom at the 5th position, and a butyl group at the 1st position of the dihydropyridin-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-1-butylpyridin-4-one and bromine.

    Bromination: The bromination of 3-amino-1-butylpyridin-4-one is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 5th position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The amino group at the 3rd position can participate in condensation reactions with carbonyl compounds to form imines or other nitrogen-containing derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Condensation Reactions: Carbonyl compounds such as aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and nitrogen-containing condensation products.

Scientific Research Applications

3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one: Similar structure but with a methyl group instead of a butyl group.

    3-Amino-5-bromo-1-[(1,2-oxazol-4-yl)methyl]-1,4-dihydropyridin-4-one: Contains an oxazolylmethyl group instead of a butyl group.

Uniqueness

3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one is unique due to the presence of the butyl group, which may confer different chemical and biological properties compared to its analogs

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

3-amino-5-bromo-1-butylpyridin-4-one

InChI

InChI=1S/C9H13BrN2O/c1-2-3-4-12-5-7(10)9(13)8(11)6-12/h5-6H,2-4,11H2,1H3

InChI Key

HTGJCVHREVKTPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

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